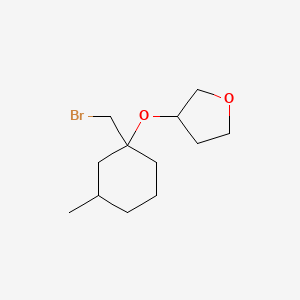

3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound featuring a tetrahydrofuran ring substituted with a bromomethyl group attached to a cyclohexyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran typically involves the following steps:

-

Formation of the Bromomethyl Intermediate: : The bromomethyl group can be introduced via bromination of a suitable precursor, such as 3-methylcyclohexanol, using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator .

-

Cyclization to Form Tetrahydrofuran Ring: : The bromomethyl intermediate is then reacted with tetrahydrofuran under basic conditions to form the desired compound. This step often involves the use of a strong base like sodium hydride (NaH) to deprotonate the tetrahydrofuran, facilitating nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the cyclohexyl ring or the tetrahydrofuran moiety.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the bromine atom.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the cyclohexyl ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce any carbonyl groups present.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran can serve as a versatile intermediate for the construction of more complex molecules. Its reactivity makes it useful for introducing functional groups into target compounds.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. It could be explored for its effects on various biological pathways, potentially leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its reactivity allows for the creation of tailored molecules for specific applications.

Mecanismo De Acción

The mechanism by which 3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran exerts its effects depends on the context of its use. In chemical reactions, the bromomethyl group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, potentially modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

3-(Bromomethyl)tetrahydrofuran: Lacks the cyclohexyl moiety, making it less sterically hindered and potentially more reactive in certain reactions.

3-((1-(Chloromethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and the types of reactions it undergoes.

3-((1-(Bromomethyl)cyclohexyl)oxy)tetrahydrofuran: Similar but without the methyl group on the cyclohexyl ring, which could influence its steric and electronic properties.

Uniqueness

3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is unique due to the presence of both a bromomethyl group and a methyl-substituted cyclohexyl ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for further exploration in medicinal chemistry.

Actividad Biológica

3-((1-(Bromomethyl)-3-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound characterized by its molecular formula C11H19BrO2. This compound is a brominated derivative of tetrahydrofuran, featuring a cyclohexyl group linked to the tetrahydrofuran ring through an ether bond. Its unique structure allows for various chemical reactions, making it a subject of interest in biological and medicinal research.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom in the molecule enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. This property can lead to the modification of proteins and enzymes, potentially affecting various cellular processes.

Research Findings

Recent studies have explored the compound's potential therapeutic effects, particularly its antimicrobial and anticancer activities. The following table summarizes key findings from research on this compound:

| Study | Organism/Cell Line | Activity Observed | Concentration | Outcome |

|---|---|---|---|---|

| Study 1 | E. coli, S. aureus | Antibacterial | MIC: 62.5 µg/mL | Significant inhibition |

| Study 2 | HeLa Cells | Antiproliferative | IC50: 226 µg/mL | Moderate cytotoxicity |

| Study 3 | Zebrafish Liver | Oxidative Stress | 0.20 mg/L | Increased ROS levels |

Case Studies

- Antimicrobial Activity : A study investigating the antibacterial properties of this compound found that it exhibited significant activity against common pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 62.5 µg/mL, indicating potent antibacterial effects.

- Cytotoxic Effects : In another study focusing on human cancer cell lines, the compound demonstrated moderate cytotoxicity against HeLa cells, with an IC50 value of 226 µg/mL. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms and efficacy.

- Oxidative Stress in Aquatic Models : Research on zebrafish exposed to varying concentrations of the compound revealed that it induced oxidative stress characterized by elevated reactive oxygen species (ROS). This study highlighted the environmental implications and biological effects of brominated compounds in aquatic ecosystems.

Propiedades

Fórmula molecular |

C12H21BrO2 |

|---|---|

Peso molecular |

277.20 g/mol |

Nombre IUPAC |

3-[1-(bromomethyl)-3-methylcyclohexyl]oxyoxolane |

InChI |

InChI=1S/C12H21BrO2/c1-10-3-2-5-12(7-10,9-13)15-11-4-6-14-8-11/h10-11H,2-9H2,1H3 |

Clave InChI |

ZDYDJFYDWJCKBC-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCC(C1)(CBr)OC2CCOC2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.